Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)- is an organic compound with a complex molecular structure. It contains 58 atoms, including 33 hydrogen atoms, 24 carbon atoms, and 1 nitrogen atom
Vorbereitungsmethoden
The synthesis of Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)- involves several steps. The synthetic route typically includes the reaction of 4-hexylbenzenamine with 4-pentylbenzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents and catalysts to facilitate the reaction and achieve high yields. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production.
Analyse Chemischer Reaktionen
Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be explored for its potential therapeutic properties, although specific applications are still under investigation. In the industry, it can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still being studied, but it is believed to exert its effects through binding to certain receptors or enzymes, leading to a cascade of biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)- can be compared with other similar compounds, such as Benzenamine, 4-methyl-N-phenyl- and Benzenamine, 4-(hexyloxy)- . These compounds share some structural similarities but differ in their specific chemical properties and applications. The uniqueness of Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)- lies in its distinct molecular structure and the specific effects it exerts in various applications.
Eigenschaften
CAS-Nummer |
112774-56-8 |
---|---|
Molekularformel |
C24H33N |
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
N-(4-hexylphenyl)-1-(4-pentylphenyl)methanimine |
InChI |
InChI=1S/C24H33N/c1-3-5-7-9-11-22-16-18-24(19-17-22)25-20-23-14-12-21(13-15-23)10-8-6-4-2/h12-20H,3-11H2,1-2H3 |
InChI-Schlüssel |
ZVECIQVNEUBWKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.